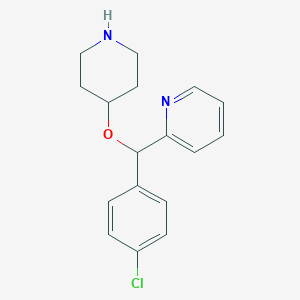

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZYADIPHOGUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456739 | |

| Record name | 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122368-54-1 | |

| Record name | 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, particularly its (S)-enantiomer, is a pivotal intermediate in the synthesis of Bepotastine, a second-generation histamine H1 antagonist.[1][2][3] Bepotastine is recognized for its potent anti-allergic properties and is primarily used in the treatment of allergic rhinitis and urticaria. The stereochemistry of the final active pharmaceutical ingredient (API) necessitates a stereoselective synthesis of this key intermediate to ensure high efficacy and minimize potential side effects. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the asymmetric synthesis of the (S)-enantiomer. Detailed experimental protocols, a comparative analysis of quantitative data, and a visual representation of the synthetic route are presented to aid researchers and professionals in the field of drug development.

Primary Synthesis Pathway: A Two-Step Approach

The most prevalent and industrially viable synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves a two-step process:

-

Asymmetric Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol: This initial step establishes the crucial chiral center of the molecule.

-

Williamson Ether Synthesis: The subsequent etherification of the chiral alcohol with 4-hydroxypiperidine yields the target intermediate.

This pathway is favored due to its efficiency and high stereoselectivity, which is critical for the production of the enantiomerically pure final drug product.

Figure 1: Asymmetric synthesis pathway for (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthesis methods for this compound and its precursors. This allows for a clear comparison of the efficiency of different approaches.

| Step | Method | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| Asymmetric Reduction | Biocatalytic Reduction with Engineered Alcohol Dehydrogenase | (4-chlorophenyl)(pyridin-2-yl)methanone, Engineered ADH | Buffer | >98 | >99 (ee) | [4][5] |

| Asymmetric Reduction | Catalytic Asymmetric Hydrogenation | (4-chlorophenyl)(pyridin-2-yl)methanone, Chiral Ru/Rh catalyst, H₂, Base | Methanol/Toluene | ~95 | >99 (ee) | |

| Williamson Ether Synthesis | Direct Condensation with Sulfonic Acid Catalyst | (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, 4-hydroxypiperidine, p-Toluenesulfonic acid | Toluene | >85 | >98 | [6] |

| Purification of Final Product | Acid-Base Extraction | Crude Product, Toluene, p-Toluenesulfonic acid, NaOH | Toluene/Water | - | 98.2 | [7] |

| Purification of Final Product | Acid-Base Extraction | Crude Product, Ethyl Acetate, Sulfuric Acid, KOH | Ethyl Acetate/Water | - | >99 | [7] |

Detailed Experimental Protocols

Step 1: Asymmetric Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol via Biocatalytic Reduction

This protocol is based on the highly efficient biocatalytic reduction of the corresponding ketone.[4][5]

Materials:

-

(4-chlorophenyl)(pyridin-2-yl)methanone

-

Engineered Alcohol Dehydrogenase (ADH)

-

Isopropanol (as a co-solvent and sacrificial hydrogen donor)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

Procedure:

-

In a temperature-controlled reactor, dissolve (4-chlorophenyl)(pyridin-2-yl)methanone in a mixture of phosphate buffer and isopropanol.

-

Add the engineered alcohol dehydrogenase to the reaction mixture.

-

Maintain the reaction at a constant temperature (typically 30-40 °C) with gentle agitation.

-

Monitor the progress of the reaction by HPLC until the starting material is consumed.

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-(4-chlorophenyl)(pyridin-2-yl)methanol as a crude product.

-

Further purification can be achieved by column chromatography if necessary.

Step 2: Williamson Ether Synthesis via Direct Condensation

This protocol describes the direct condensation of the chiral alcohol with 4-hydroxypiperidine using a sulfonic acid catalyst, which avoids the need for protecting groups.[6]

Materials:

-

(S)-(4-chlorophenyl)(pyridin-2-yl)methanol

-

4-Hydroxypiperidine

-

p-Toluenesulfonic acid monohydrate

-

Toluene

Procedure:

-

To a reaction vessel equipped with a Dean-Stark apparatus, add (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, 4-hydroxypiperidine, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified by an acid-base extraction method to achieve high purity.[7]

Materials:

-

Crude this compound

-

Toluene or Ethyl Acetate

-

10% Aqueous p-Toluenesulfonic acid or 10% Aqueous Sulfuric Acid

-

Aqueous Sodium Hydroxide or Potassium Hydroxide solution

Procedure:

-

Dissolve the crude product in an organic solvent such as toluene or ethyl acetate.

-

Add water to the solution and adjust the pH to approximately 7.4-8.0 with a 10% aqueous acid solution (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Separate the aqueous layer, which now contains the protonated product.

-

Adjust the pH of the aqueous layer to a basic pH (e.g., 10-14) with an aqueous base solution (e.g., sodium hydroxide or potassium hydroxide).

-

Extract the liberated free base into an organic solvent (e.g., toluene or ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound as a viscous liquid.[7]

Conclusion

The synthesis of this compound, a crucial intermediate for the antihistamine Bepotastine, is most effectively achieved through a two-step process involving asymmetric reduction followed by Williamson ether synthesis. The use of engineered enzymes for the asymmetric reduction offers a highly efficient and environmentally friendly approach to establishing the required stereochemistry, with high yields and excellent enantiomeric excess. Furthermore, the direct condensation method for the etherification step, which avoids the use of protecting groups, simplifies the overall process and improves atom economy. The detailed protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and professionals engaged in the synthesis and development of this important pharmaceutical intermediate.

References

- 1. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 4. Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]

- 7. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a key chiral intermediate in the synthesis of Bepotastine, a second-generation histamine H1 receptor antagonist.[1] Bepotastine is used in the treatment of allergic rhinitis and urticaria.[] Understanding the properties and synthesis of this intermediate is crucial for the efficient and safe production of Bepotastine. This guide provides a comprehensive overview of the available technical data on (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, including its chemical and physical properties, synthesis protocols, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉ClN₂O | [3] |

| Molecular Weight | 302.8 g/mol | [3] |

| CAS Number | 201594-84-5 | [3] |

| Appearance | Pale Yellow to Dark Yellow Oil or Yellow to Brown Sticky Oil to Semi-Solid | [1] |

| Boiling Point (Predicted) | 421.7 ± 45.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1][] |

| pKa (Predicted) | 9.71 ± 0.10 | [1] |

| Storage Temperature | Room Temperature, in a dark place under an inert atmosphere. | [1] |

Synthesis and Experimental Protocols

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is synthesized as a key intermediate in the multi-step production of Bepotastine. The synthesis generally involves the chiral reduction of a ketone precursor followed by an etherification reaction.

Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol

A common precursor for the target intermediate is (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. An efficient method for its synthesis involves the asymmetric hydrogenation of (4-chlorophenyl)(pyridin-2-yl)methanone.

Experimental Protocol:

-

In a suitable autoclave reactor, (4-chlorophenyl)(pyridin-2-yl)methanone is dissolved in a solvent such as a mixture of isopropanol and toluene.[4]

-

A chiral ruthenium-based catalyst, for example, (R,R)-DIOPRuCl₂(R)-Me-BIMAH, and a base like potassium tert-butoxide are added under an inert atmosphere (e.g., argon).[4]

-

The reactor is pressurized with hydrogen gas (e.g., to 35 atm) and the reaction mixture is stirred at a controlled temperature (e.g., 35°C) for several hours.[4]

-

Reaction progress is monitored by a suitable analytical technique such as Gas Chromatography (GC) to determine the conversion rate and enantiomeric excess (ee).[4]

-

Upon completion, the catalyst is removed by filtration and the solvent is evaporated under reduced pressure to yield the crude (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.

Synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

The target intermediate is then synthesized via a condensation reaction.

Experimental Protocol:

-

(S)-(4-chlorophenyl)(pyridin-2-yl)methanol is reacted with a protected 4-hydroxypiperidine derivative. A patent describes a one-step direct condensation ether formation without the need for protecting the nitrogen atom of the piperidine ring.[5]

-

A sulfonic acid compound can be used as a reaction assistant to reduce side reactions and simplify the process.[5]

-

The reaction is carried out in a suitable solvent, and upon completion, the product is isolated and purified using standard techniques such as chromatography.

Conversion to Bepotastine

The final step involves the alkylation of the piperidine nitrogen of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.

Experimental Protocol:

-

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is dissolved in a solvent like acetone.[5]

-

An alkylating agent, such as ethyl 4-bromobutyrate, and a base, like anhydrous potassium carbonate, are added to the mixture.[5]

-

The reaction mixture is refluxed for several hours.[5]

-

After the reaction is complete, the inorganic solids are filtered off, and the filtrate is concentrated under reduced pressure to yield the crude Bepotastine ester, which is then hydrolyzed to give Bepotastine.[5]

References

- 1. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]

- 3. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiral synthesis method of bepotastine besilate intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]

An In-depth Technical Guide on the Core Mechanism of Action of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine and its Pharmacologically Active Derivative, Bepotastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecule 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, primarily recognized as a key intermediate in the synthesis of the potent second-generation antihistamine, Bepototastine. As the direct biological activity of the intermediate is not extensively documented, this guide focuses on the well-established, multi-faceted mechanism of action of its derivative, Bepotastine. Bepotastine exerts its anti-allergic effects through a combination of potent histamine H1 receptor antagonism, stabilization of mast cells, and inhibition of eosinophil migration. This document details the underlying signaling pathways, presents quantitative data on its pharmacological activity, and provides detailed experimental protocols for key assays used in its characterization.

Introduction: From Intermediate to Active Agent

This compound serves as a crucial building block in the chemical synthesis of Bepotastine. While the intermediate itself is not characterized as a pharmacologically active agent, its structure is integral to the final conformation of Bepotastine, which is responsible for its therapeutic effects. The subsequent sections of this guide will, therefore, focus on the detailed mechanism of action of Bepotastine.

The Multi-faceted Mechanism of Action of Bepotastine

Bepotastine is a potent anti-allergic agent that operates through three primary, synergistic mechanisms:

-

Histamine H1 Receptor Antagonism: Bepotastine is a highly selective antagonist of the histamine H1 receptor. By competitively binding to this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of allergic reactions, such as itching, vasodilation, and increased vascular permeability.

-

Mast Cell Stabilization: Bepotastine inhibits the degranulation of mast cells, the primary storage cells for histamine and other pro-inflammatory mediators. This stabilization prevents the release of these substances, thereby dampening the initial and sustained allergic response.

-

Inhibition of Eosinophil Migration: Bepotastine has been shown to inhibit the chemotaxis of eosinophils to sites of inflammation. Eosinophils are key players in the late-phase allergic reaction and contribute to chronic allergic inflammation. By blocking their migration, Bepotastine helps to reduce the long-term inflammatory consequences of an allergic response.

Quantitative Pharmacological Data

The potency of Bepotastine across its different mechanisms of action has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Species/System | Reference |

| Histamine H1 Receptor Binding | |||

| ED50 (in vivo, vascular permeability) | 0.028% | Guinea Pig | [1] |

| Brain H1 Receptor Occupancy (10 mg oral) | 14.7% | Human | [2] |

| Mast Cell Stabilization | |||

| IC50 (Histamine Release) | 252 µM | Human Conjunctival Mast Cells | [1] |

| Inhibition of A23187-induced histamine release | Significant at 1 mM | Rat Peritoneal Mast Cells | [3] |

| Inhibition of Eosinophil Migration | |||

| Inhibition of LTB4-induced chemotaxis | 30.7% of control at 1 mM | Guinea Pig Peritoneal Eosinophils | [3] |

Signaling Pathways

The multifaceted mechanism of Bepotastine involves the modulation of distinct signaling pathways.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Bepotastine acts as an antagonist at this receptor, preventing the initiation of this cascade.

References

An In-depth Technical Guide to 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Key Intermediate in the Development of Bepotastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a pivotal intermediate in the manufacture of Bepotastine. Bepotastine is a second-generation antihistamine with a multi-faceted mechanism of action, including potent H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration. This document details the synthetic pathways leading to the racemic intermediate and the critical chiral resolution methodologies employed to isolate the pharmacologically active (S)-enantiomer. Furthermore, it elucidates the downstream clinical application and established mechanism of action of the resulting active pharmaceutical ingredient, Bepotastine besilate. All quantitative data is presented in structured tables, and key experimental protocols are described. Logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's significance in modern drug development.

Introduction: The Advent of a Second-Generation Antihistamine

The quest for antihistamines with improved efficacy and a more favorable side-effect profile has been a significant focus in medicinal chemistry. First-generation antihistamines, while effective, are often associated with sedation and anticholinergic effects due to their ability to cross the blood-brain barrier.[1] This led to the development of second-generation antihistamines, designed to be more selective for peripheral H1 receptors and less likely to cause central nervous system-related side effects.[1][2][3]

Bepotastine emerged from this research landscape as a potent and selective second-generation H1 receptor antagonist.[4][5] Discovered by Ube Industries and co-developed with Tanabe Seiyaku (now part of Mitsubishi Tanabe Pharma Corporation) in Japan, Bepotastine was first approved for the treatment of allergic rhinitis in 2000 and subsequently for urticaria and pruritus in 2002.[4][6][7] The development of its ophthalmic formulation, Bepreve®, for allergic conjunctivitis marked its entry into the U.S. market.[4][5]

At the heart of Bepotastine's synthesis lies the chiral intermediate, this compound. The specific stereochemistry of this intermediate is paramount, as the (S)-enantiomer is responsible for the therapeutic activity of Bepotastine.[8] This guide delves into the history and synthesis of this crucial building block.

Discovery and Developmental History

The development of this compound is intrinsically linked to the discovery and commercialization of Bepotastine besilate.

-

Early 2000s: Bepotastine besilate, under the trade name Talion®, is approved in Japan for oral use in treating allergic rhinitis and urticaria.[4][7]

-

2001: Tanabe Seiyaku grants exclusive worldwide rights (excluding certain Asian countries) to Senju Pharmaceutical for the development, manufacture, and marketing of Bepotastine for ophthalmic use.[4][6]

-

Subsequent Licensing: Senju licenses the North American rights for the ophthalmic formulation to ISTA Pharmaceuticals.[4][6]

-

2009: The U.S. Food and Drug Administration (FDA) approves Bepreve® (bepotastine besilate ophthalmic solution) 1.5% for the treatment of ocular itching associated with allergic conjunctivitis.[9][10]

The synthesis of Bepotastine necessitates the production of high-purity (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, making the development of efficient synthetic and resolution methods a critical aspect of its overall history.

Synthesis and Chiral Resolution

The synthesis of this compound is a multi-step process, with the subsequent separation of its enantiomers being a critical step for the synthesis of Bepotastine.

General Synthesis of the Racemic Intermediate

A common synthetic route to the racemic intermediate, (RS)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, involves the reaction of a pyridine derivative with a protected piperidine derivative.

Experimental Protocol:

One patented method describes the following general procedure[11]:

-

Reaction: 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride is reacted with Ethyl 4-hydroxypiperidine-1-carboxylate. This reaction couples the pyridine and piperidine moieties.

-

Hydrolysis: The resulting ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate is then subjected to hydrolysis with an alkali to remove the ethyl carboxylate protecting group from the piperidine nitrogen.

-

Isolation: The final product, racemic this compound, is then isolated.

Caption: Synthetic workflow for the racemic intermediate.

Chiral Resolution of Enantiomers

The therapeutic efficacy of Bepotastine is attributed to its (S)-enantiomer. Therefore, the resolution of the racemic intermediate is a crucial manufacturing step.

Experimental Protocol:

A patented method for the optical resolution of (RS)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine utilizes a chiral resolving agent[8][11]:

-

Diastereomeric Salt Formation: The racemic intermediate is treated with a chiral acid, such as L-(+)-Tartaric acid, in a suitable solvent system (e.g., a hydrocarbon solvent and a lower alcohol). This results in the formation of diastereomeric salts.

-

Selective Crystallization: Due to the different physicochemical properties of the diastereomers, the salt of the desired (S)-enantiomer can be selectively crystallized from the solution.

-

Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base to liberate the optically pure (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.

Caption: Workflow for the chiral resolution of the intermediate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the racemic and (S)-enantiomer of this compound.

| Property | Racemic Form | (S)-Enantiomer | Reference(s) |

| CAS Number | 122368-54-1 | 201594-84-5 | [12][13][14][15][16][17] |

| Molecular Formula | C₁₇H₁₉ClN₂O | C₁₇H₁₉ClN₂O | [12][13][15][16][17] |

| Molecular Weight | 302.8 g/mol | 302.8 g/mol | [12][13][15][16][17] |

| Appearance | Pale Brown to Light Brown Solid | Pale Yellow to Dark Yellow Oil | [12][13][15] |

| Boiling Point (Predicted) | Not specified | 421.7±45.0 °C | [13][15] |

| Density (Predicted) | Not specified | 1.21 g/cm³ | [13][15] |

| pKa (Predicted) | Not specified | 9.71±0.10 | [13][15] |

Mechanism of Action of the Resulting API (Bepotastine)

The (S)-intermediate is further processed to synthesize Bepotastine. The resulting drug exhibits a multi-faceted mechanism of action, making it highly effective in treating allergic conditions.[5][6]

-

H1 Receptor Antagonism: Bepotastine is a highly selective antagonist of the histamine H1 receptor.[5][12][18] By blocking this receptor, it prevents histamine from inducing the classic symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.[18][19]

-

Mast Cell Stabilization: Bepotastine stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[5][18][19]

-

Inhibition of Eosinophil Migration: The drug suppresses the migration of eosinophils into inflamed tissues, which is a key component of the late-phase allergic response.[5][12][20]

-

Anti-inflammatory Effects: Bepotastine has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-5, and other inflammatory mediators like leukotriene B4.[10][19][21]

Caption: Signaling pathways targeted by Bepotastine.

Clinical Efficacy of Bepotastine Besilate Ophthalmic Solution

Clinical trials have demonstrated the efficacy of bepotastine besilate ophthalmic solution 1.5% in treating the symptoms of allergic conjunctivitis.

| Clinical Endpoint | Bepotastine Besilate 1.5% | Placebo | p-value | Reference(s) |

| Reduction in Ocular Itching (at all time points) | Statistically Significant Reduction | - | <0.0001 | [19] |

| Onset of Action (Ocular Itching) | Clinically Significant Reduction at most time points | - | <0.0001 | [19] |

| Duration of Action (Ocular Itching) | Sustained for at least 8 hours | - | <0.0001 | [19][20] |

| Reduction in Conjunctival Hyperemia | Significant Reduction at a majority of time points | - | - | [19] |

Conclusion

This compound is a cornerstone in the synthesis of the second-generation antihistamine, Bepotastine. Its discovery and the development of efficient chiral resolution techniques have been instrumental in bringing this effective anti-allergic agent to market. The (S)-enantiomer of this intermediate is the direct precursor to a drug that offers a multi-pronged approach to managing allergic conditions by antagonizing the H1 receptor, stabilizing mast cells, and inhibiting eosinophil migration. This technical guide has provided an in-depth look at the history, synthesis, and significance of this key chemical entity, underscoring its importance to researchers and professionals in the field of drug development.

References

- 1. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 2. researchgate.net [researchgate.net]

- 3. Second-generation antihistamine: Significance and symbolism [wisdomlib.org]

- 4. Bepotastine - Wikipedia [en.wikipedia.org]

- 5. trial.medpath.com [trial.medpath.com]

- 6. ophthalmologytimes.com [ophthalmologytimes.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. US20140046068A1 - Method of synthesizing bepotastine or benzenesulfonic acid salt thereof and intermediates used therein - Google Patents [patents.google.com]

- 9. fda.gov [fda.gov]

- 10. ophthalmologytimes.com [ophthalmologytimes.com]

- 11. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 12. Bepotastine besilate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 13. cdacert.com [cdacert.com]

- 14. PathWhiz [pathbank.org]

- 15. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]

- 16. This compound, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]

- 19. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Key Bepotastine Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of Bepotastine.[1] Bepotastine is a second-generation histamine H1 receptor antagonist approved for the treatment of allergic rhinitis and urticaria/pruritus.[2] This technical guide provides a detailed review of the synthesis, chemical properties, and role of this compound in the manufacturing of Bepotastine. It is important to note that the publicly available literature does not describe any intrinsic pharmacological activity or clinical applications for this compound; its significance lies in its role as a precursor to an active pharmaceutical ingredient (API).

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. The compound exists as a racemate (CAS 122368-54-1) and as individual enantiomers, with the (S)-enantiomer (CAS 201594-84-5) being the key intermediate for the synthesis of Bepotastine.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₉ClN₂O | [1] |

| Molecular Weight | 302.8 g/mol | [1] |

| CAS Number (Racemate) | 122368-54-1 | [1] |

| CAS Number ((S)-enantiomer) | 201594-84-5 | [4] |

| Appearance | Pale brown to light brown solid or pale yellow to dark yellow oil | [2] |

| Boiling Point (Predicted) | 421.7 ± 45.0 °C | [4] |

| Density (Predicted) | 1.21 g/cm³ | [4] |

| Solubility | Slightly soluble in chloroform and methanol | [4] |

| IUPAC Name | 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | [1] |

Synthesis of this compound

The synthesis of this compound is a key step in the overall production of Bepotastine. Two primary synthetic routes are described in the literature: a direct condensation reaction and a two-step process involving a chlorinated intermediate.

Experimental Protocol 1: Direct Condensation

This method, described in patent CN104031029A, involves the direct condensation of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with 4-hydroxypiperidine in the presence of a sulfonic acid compound.[5]

Materials:

-

(S)-(4-chlorophenyl)(pyridin-2-yl)methanol

-

4-hydroxypiperidine

-

Methylsulfonic acid

-

1,3,5-Trimethylbenzene (mesitylene)

Procedure:

-

To a reaction vessel, add 50.4g (0.23 mol) of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol and 250g of 1,3,5-trimethylbenzene.

-

Add 166.3g of methylsulfonic acid to the mixture.

-

Under stirring, add 27.9g of solid 4-hydroxypiperidine.

-

Heat the reaction mixture to 120-125 °C.

-

The reaction progress can be monitored by an appropriate chromatographic technique.

-

Upon completion, the product, (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, is isolated.

Experimental Protocol 2: Two-Step Synthesis via Chlorination

This widely used industrial method involves the activation of the precursor alcohol to a chloro derivative, followed by a Williamson ether synthesis with a protected 4-hydroxypiperidine.[1][6]

Step 2a: Synthesis of 2-[Chloro(4-chlorophenyl)methyl]pyridine

Materials:

-

(S)-(4-chlorophenyl)(pyridin-2-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane

Procedure:

-

Dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in dichloromethane and cool the solution to 0-5 °C.

-

Slowly add thionyl chloride to the solution while maintaining the temperature.

-

Stir the reaction at a temperature between 0-20 °C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]

-

Carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-[chloro(4-chlorophenyl)methyl]pyridine.[6]

Step 2b: O-Alkylation with a 4-hydroxypiperidine derivative

Materials:

-

2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride

-

Ethyl 4-hydroxypiperidine-1-carboxylate

-

Sodium hydroxide

-

Solvent

Procedure:

-

React 2-[chloro(4-chlorophenyl)methyl]pyridine hydrochloride with Ethyl 4-hydroxypiperidine-1-carboxylate in a suitable solvent in the presence of a base such as sodium hydroxide.[1][6]

-

The resulting Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate is then hydrolyzed with an alkali to remove the protecting group and yield this compound.[1][6]

Role in Bepotastine Synthesis

The (S)-enantiomer of this compound is the crucial building block for the final steps of Bepotastine synthesis. The subsequent steps involve the N-alkylation of the piperidine nitrogen with an appropriate butyric acid derivative, followed by hydrolysis and salt formation to yield Bepotastine besilate.[5][6]

Experimental Protocol: Synthesis of Bepotastine from (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

The following protocol is based on the procedure described in patent CN104031029A.[5]

Materials:

-

(S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

-

Ethyl 4-bromobutyrate

-

Anhydrous potassium carbonate

-

Acetone

-

Ethanol

-

5N Sodium hydroxide solution

-

5N Hydrochloric acid solution

-

Ethyl acetate

-

Benzenesulfonic acid monohydrate

Procedure:

-

Dissolve 20g of (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in acetone.

-

Add 15.5g of ethyl 4-bromobutyrate and 11g of anhydrous potassium carbonate.

-

Reflux the mixture with stirring for 7 hours.

-

Filter the insoluble materials and concentrate the filtrate under reduced pressure to obtain the ethyl ester of Bepotastine as a yellow oil (27g).

-

Dissolve the oil in ethanol and add 20mL of 5N aqueous sodium hydroxide solution to hydrolyze the ester.

-

After hydrolysis, neutralize the mixture with 20mL of 5N hydrochloric acid.

-

Filter any insoluble materials and concentrate the filtrate under reduced pressure to obtain a foam (23g).

-

Dissolve the foam in ethyl acetate and add 10.4g of benzenesulfonic acid monohydrate.

-

Concentrate the mixture under reduced pressure and recrystallize from ethyl acetate to obtain Bepotastine besilate (31g).

Synthetic Pathway Visualization

The overall synthesis of Bepotastine, highlighting the formation of the key intermediate, can be visualized as follows:

Caption: Synthetic pathway of Bepotastine Besilate.

Conclusion

This compound is a vital, non-pharmacologically active intermediate in the manufacturing of the antihistamine Bepotastine. Understanding its synthesis and chemical properties is essential for process optimization and quality control in pharmaceutical development. The synthetic routes presented provide a foundation for researchers and chemists working on the production of Bepotastine and related compounds. The lack of data on its biological activity underscores its specific role as a chemical building block rather than a therapeutic agent itself.

References

- 1. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]

- 2. Chiral synthesis method of bepotastine besilate intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]

- 5. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

The Ascendancy of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine Derivatives: A Technical Guide to Their Biological Activity as Histamine H1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine represent a pivotal scaffold in modern medicinal chemistry, particularly in the development of potent and selective histamine H1 receptor antagonists. This technical guide provides an in-depth exploration of the biological activity of this class of compounds, with a primary focus on the well-characterized derivative, bepotastine. This document details the mechanism of action, summarizes key quantitative biological data, and provides comprehensive experimental protocols for the evaluation of these compounds. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their pharmacological profile.

Introduction

The histamine H1 receptor, a G protein-coupled receptor (GPCR), is a key mediator of allergic and inflammatory responses. Its activation by histamine triggers a cascade of intracellular events leading to the classic symptoms of allergy, such as itching, vasodilation, and bronchoconstriction. Consequently, the development of antagonists that selectively block this receptor has been a cornerstone of allergy treatment. The this compound scaffold has emerged as a privileged structure in the design of second-generation H1 antihistamines, which are characterized by their high potency, selectivity, and reduced sedative effects compared to their predecessors.

Bepotastine, a prominent derivative of this class, exemplifies the therapeutic potential of these compounds. It is a potent and selective H1 receptor antagonist with additional anti-inflammatory properties, including the stabilization of mast cells and the inhibition of eosinophil migration. This guide will delve into the biological activities that underpin the clinical efficacy of this important class of molecules.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound derivatives is the competitive antagonism of the histamine H1 receptor. By binding to the receptor, these compounds prevent histamine from initiating the downstream signaling cascade.

The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with allergy and inflammation.

Quantitative Biological Data

While comprehensive structure-activity relationship (SAR) data for a broad series of this compound derivatives is not extensively published in a single source, the biological profile of bepotastine provides a strong benchmark for this chemical class. The following table summarizes key quantitative data for bepotastine.

| Assay Type | Target | Species | Value | Reference |

| Receptor Binding Affinity (Ki) | Histamine H1 Receptor | Guinea Pig Brain | 1.8 nM | [1] |

| Receptor Binding Affinity (Ki) | Muscarinic Receptors | Guinea Pig Brain | >10,000 nM | [1] |

| Receptor Binding Affinity (Ki) | α1-Adrenergic Receptors | Rat Brain | >10,000 nM | [1] |

| Receptor Binding Affinity (Ki) | α2-Adrenergic Receptors | Rat Brain | >10,000 nM | [1] |

| Receptor Binding Affinity (Ki) | β-Adrenergic Receptors | Rat Brain | >10,000 nM | [1] |

| Receptor Binding Affinity (Ki) | Serotonin (5-HT2) Receptors | Rat Brain | >10,000 nM | [1] |

| Mast Cell Stabilization (IC50) | Rat Peritoneal Mast Cells | Rat | 3.1 µM | [2] |

| Eosinophil Chemotaxis Inhibition (IC50) | Guinea Pig Peritoneal Eosinophils | Guinea Pig | 1.9 µM | [2] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of this compound derivatives. The following sections provide methodologies for key assays.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

-

Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: this compound derivative.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates, cell harvester, and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold assay buffer.

-

Centrifuge at low speed (1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.

-

Resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Membranes + [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM) + assay buffer.

-

Non-specific Binding: Membranes + [3H]mepyramine + 10 µM mianserin.

-

Competition Binding: Membranes + [3H]mepyramine + serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mast Cell Stabilization Assay

This assay evaluates the ability of a compound to inhibit the degranulation of mast cells and the subsequent release of inflammatory mediators.

Materials:

-

Cells: Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3).

-

Degranulation Inducer: Compound 48/80, calcium ionophore A23187, or antigen (for sensitized cells).

-

Test Compound: this compound derivative.

-

Assay Buffer: Tyrode's buffer or similar physiological salt solution.

-

Substrate for Mediator Detection: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (for β-hexosaminidase) or a specific substrate for tryptase.

-

Stop Solution: 0.1 M Na2CO3/NaHCO3 buffer, pH 10.

-

96-well plates and a microplate reader.

Procedure:

-

Cell Preparation:

-

Isolate peritoneal mast cells from rats or culture RBL-2H3 cells.

-

Wash and resuspend the cells in assay buffer.

-

-

Assay Setup:

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control.

-

-

Degranulation Induction:

-

Add the degranulation inducer to the cell suspension and incubate for a specified time (e.g., 30 minutes at 37°C).

-

-

Termination and Lysis:

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant for mediator release measurement.

-

Lyse the remaining cell pellet with a detergent (e.g., Triton X-100) to determine the total mediator content.

-

-

Mediator Measurement:

-

Add the substrate for the chosen mediator (e.g., β-hexosaminidase) to the supernatant and cell lysate samples.

-

Incubate to allow for color development.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline).

-

Calculate the percentage of mediator release for each sample.

-

Plot the percentage of inhibition of mediator release against the log concentration of the test compound to determine the IC50 value.

-

Eosinophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.

Materials:

-

Cells: Isolated human or guinea pig eosinophils.

-

Chemoattractant: eotaxin, C5a, or leukotriene B4 (LTB4).

-

Test Compound: this compound derivative.

-

Assay Medium: RPMI 1640 with 0.5% BSA.

-

Chemotaxis Chamber: Boyden chamber or similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size).

-

Cell Staining Reagent: Calcein-AM or similar fluorescent dye.

-

Fluorescence microplate reader.

Procedure:

-

Cell Preparation:

-

Isolate eosinophils from peripheral blood.

-

Label the cells with a fluorescent dye like Calcein-AM.

-

-

Assay Setup:

-

Add the chemoattractant to the lower wells of the chemotaxis chamber.

-

Add the cell suspension, pre-incubated with the test compound or vehicle, to the upper wells (on top of the membrane).

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

Cell Migration Measurement:

-

After incubation, remove the non-migrated cells from the top of the membrane.

-

Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

-

Structure-Activity Relationship (SAR) Considerations

-

Diarylmethyl Ether Moiety: The core structure containing a 4-chlorophenyl group and a pyridine ring linked by an ether to a piperidine ring is crucial for high-affinity binding to the H1 receptor. The chlorine atom on the phenyl ring often enhances potency.

-

Piperidine Ring: The piperidine ring serves as a key structural element. The substitution at the 4-position with the diarylmethyl ether is critical.

-

Basic Nitrogen: The nitrogen atom within the piperidine ring is a basic center that is typically protonated at physiological pH. This charged group is thought to interact with a conserved aspartate residue in the H1 receptor.

-

Side Chain at Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences the pharmacokinetic and pharmacodynamic properties. In bepotastine, the butanoic acid side chain contributes to its favorable profile, including reduced CNS penetration and thus lower sedative effects. Modifications to this side chain can modulate potency, selectivity, and duration of action.

-

Stereochemistry: The chiral center at the carbon connecting the two aromatic rings and the ether oxygen is important for activity. For bepotastine, the (S)-enantiomer is the more active isomer.

Conclusion

The this compound scaffold is a highly valuable core for the development of potent and selective histamine H1 receptor antagonists. Bepotastine stands as a testament to the therapeutic potential of this chemical class, demonstrating not only high-affinity H1 receptor blockade but also clinically relevant anti-inflammatory effects through mast cell stabilization and inhibition of eosinophil chemotaxis. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation and development of novel derivatives based on this promising scaffold. Future research focusing on systematic structural modifications will undoubtedly lead to the discovery of new agents with enhanced efficacy and safety profiles for the management of allergic disorders.

References

Spectroscopic and Synthetic Overview of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Key Intermediate in Bepotastine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a crucial intermediate in the manufacturing of the antihistamine and antiallergic agent, Bepotastine. While detailed, publicly available spectroscopic datasets for this specific compound are limited, this document compiles available information on its synthesis and general characterization, providing a valuable resource for researchers in the field of medicinal chemistry and drug development.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound containing a pyridine ring, a chlorophenyl group, and a piperidine moiety linked by an ether bond. It exists as a racemic mixture and as individual enantiomers, with the (S)-enantiomer being a key precursor to Bepotastine.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 302.8 g/mol | --INVALID-LINK-- |

| CAS Number (Racemate) | 122368-54-1 | --INVALID-LINK-- |

| CAS Number ((S)-enantiomer) | 201594-84-5 | --INVALID-LINK-- |

| Appearance | Pale Brown to Light Brown Solid | --INVALID-LINK-- |

Synthesis and Role in Bepotastine Production

The primary significance of this compound lies in its role as a direct precursor to Bepotastine.[1][2][3] The synthesis of this intermediate is a critical step in the overall production of the final active pharmaceutical ingredient. Several patented synthetic routes to Bepotastine describe the preparation of this key intermediate.

A common synthetic approach involves the reaction of 2-(chloro(4-chlorophenyl)methyl)pyridine with 4-hydroxypiperidine. The following diagram illustrates a generalized workflow for the synthesis of Bepotastine, highlighting the central role of the title compound.

Caption: Generalized synthetic workflow for Bepotastine production.

Spectroscopic Data Overview

Detailed, publicly accessible experimental spectroscopic data for this compound is scarce. Commercial suppliers and patent literature confirm its identity and purity through standard analytical techniques, but typically do not publish the raw data. The following sections outline the expected spectroscopic characteristics based on the compound's structure and available information for similar compounds.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

| Ion | Predicted m/z |

| [M+H]⁺ | 303.1259 |

| [M+Na]⁺ | 325.1078 |

Data is based on predicted values from computational models.

Experimental Protocol (General): A solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule. The mass analyzer (e.g., quadrupole, time-of-flight) would be scanned over a relevant mass range to detect the molecular ion and its adducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. While specific peak assignments are not publicly available, the expected regions for the proton and carbon signals can be predicted based on the functional groups present.

Experimental Protocol (General): A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. The spectrum would show signals corresponding to the aromatic protons of the pyridine and chlorophenyl rings, the methine proton, and the aliphatic protons of the piperidine ring. The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected Absorption Bands:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~3000-2850 cm⁻¹

-

C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹

-

C-O-C stretching (ether): ~1250-1050 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Experimental Protocol (General): The IR spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Logical Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic characterization of a synthetic intermediate like this compound.

Caption: Workflow for spectroscopic analysis of a synthetic intermediate.

Conclusion

References

Elucidation of the Chemical Structure of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the synthesis of the second-generation antihistamine, Bepotastine. This document details the molecule's chemical identity, physical properties, and a plausible synthetic route. While the structural confirmation is primarily established through its synthesis and conversion to a well-characterized active pharmaceutical ingredient, this guide also addresses the spectroscopic techniques typically employed for its characterization. Due to the proprietary nature of pharmaceutical development, publicly available detailed spectral data (NMR, MS) for this specific intermediate is limited. This guide, therefore, focuses on the established synthetic pathways and the expected analytical characterization.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a central methane core substituted with a 4-chlorophenyl group, a pyridin-2-yl group, and a piperidin-4-yloxy group. The molecule exists as a racemic mixture, with the (S)-enantiomer being the crucial precursor for the synthesis of Bepotastine.[][2]

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₉ClN₂O | [3] |

| Molecular Weight | 302.8 g/mol | [3] |

| IUPAC Name (Racemate) | 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | [4] |

| IUPAC Name ((S)-enantiomer) | 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | [5] |

| CAS Number (Racemate) | 122368-54-1 | [6] |

| CAS Number ((S)-enantiomer) | 201594-84-5 | [2] |

| Appearance | Pale Yellow to Dark Yellow Oil or Pale Brown to Light Brown Solid | [][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [] |

| Boiling Point (Predicted) | 421.7±45.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.2±0.1 g/cm³ | [] |

Synthesis and Structural Confirmation

The chemical structure of this compound is primarily confirmed through its synthesis from well-characterized precursors and its subsequent conversion to Bepotastine. The key chemical transformation is an etherification reaction.

Synthetic Pathway Overview

A common synthetic route involves the reaction of a chiral or racemic (4-chlorophenyl)(pyridin-2-yl)methanol with a suitable 4-hydroxypiperidine derivative. The synthesis of the key alcohol intermediate, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, has been optimized using engineered alcohol dehydrogenases to achieve high enantiomeric excess.[7][8] A one-pot synthesis for the final product has also been described in the patent literature, offering a more streamlined approach.

Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from patent literature and serves as an illustrative example. Researchers should consult original sources and perform appropriate safety assessments.

Objective: To synthesize this compound in a one-pot reaction.

Materials:

-

(4-chlorophenyl)(pyridin-2-yl)methanol

-

4-hydroxypiperidine

-

Methanesulfonic acid (or other sulfonic acid catalyst)

-

Mesitylene (or a similar high-boiling aromatic solvent)

-

Sodium hydroxide solution (for work-up)

-

Toluene (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add (4-chlorophenyl)(pyridin-2-yl)methanol, mesitylene, and methanesulfonic acid.

-

While stirring, add solid 4-hydroxypiperidine to the mixture.

-

Heat the reaction mixture to 120-125 °C and maintain this temperature, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and quench with an aqueous sodium hydroxide solution.

-

Extract the aqueous layer with toluene.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or by an acid-base extraction procedure as described in the patent literature.

Spectroscopic Characterization (Expected Data)

While specific, publicly available spectra for this compound are scarce, the expected data from standard spectroscopic techniques can be inferred based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl and pyridin-2-yl rings. The methine proton (-CH-) would appear as a singlet. The protons of the piperidine ring would exhibit characteristic multiplets, with those closer to the nitrogen and oxygen atoms appearing at a lower field.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show the corresponding signals for all 17 carbon atoms. The aromatic carbons would appear in the typical downfield region (120-160 ppm). The methine carbon would be observed in the range of 70-80 ppm, and the aliphatic carbons of the piperidine ring would be found in the upfield region.

Mass Spectrometry

Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]+• would be expected at m/z 302.8. The isotopic pattern of the molecular ion, showing a characteristic [M+2] peak approximately one-third the intensity of the [M]+• peak, would confirm the presence of a single chlorine atom. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Role in Drug Development

This compound, particularly the (S)-enantiomer, is a crucial intermediate in the industrial synthesis of Bepotastine.[] Bepotastine is a non-sedating, selective H1 receptor antagonist with mast cell-stabilizing properties, used in the treatment of allergic rhinitis and urticaria. The synthesis of Bepotastine involves the N-alkylation of the piperidine nitrogen of this intermediate.

Conclusion

The chemical structure of this compound is well-established through its logical synthesis from known precursors and its role as a direct intermediate in the production of the pharmaceutical agent Bepotastine. While detailed, publicly accessible spectroscopic data for a de novo structural elucidation is limited, the expected analytical signatures from NMR and mass spectrometry are consistent with the assigned structure. The synthetic protocols, particularly the one-pot synthesis, provide an efficient route to this valuable intermediate, highlighting its importance in the field of medicinal chemistry and drug development. Further research into the publication of detailed analytical data would be beneficial for the scientific community.

References

- 2. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]

- 3. 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 122368-54-1 [chemicalbook.com]

- 4. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

IUPAC name for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

An In-Depth Technical Guide to 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Introduction

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of modern antihistaminic agents. The official IUPAC name for the racemic compound is 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine .[1] This compound exists as two enantiomers, with the (S)-enantiomer, 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine , being a crucial precursor for the synthesis of Bepotastine.[2][3]

Bepotastine is a second-generation, non-sedating H1 receptor antagonist with mast cell stabilizing properties, widely used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[3] This guide will detail the chemical properties, synthesis, and biological context of this intermediate, focusing on its role in the development of its pharmacologically active derivative.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data is provided for both the racemic mixture and the biologically significant (S)-enantiomer.

| Property | Racemic Form | (S)-Enantiomer | Reference(s) |

| IUPAC Name | 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | [1][4] |

| Molecular Formula | C₁₇H₁₉ClN₂O | C₁₇H₁₉ClN₂O | [1][2] |

| Molecular Weight | 302.8 g/mol | 302.8 g/mol | [1][2] |

| CAS Number | 122368-54-1 | 201594-84-5 | [1][4] |

| Appearance | Pale Brown to Light Brown Solid | Pale Yellow to Dark Yellow Sticky Oil to Semi-Solid | [4] |

| Boiling Point | Not specified | 421.7±45.0 °C (Predicted) | [3] |

| Density | Not specified | 1.21 g/cm³ (Predicted) | [3] |

| Solubility | Not specified | Soluble in Chloroform (Slightly), Methanol (Slightly) | [3] |

| Storage Temperature | 2-8°C Refrigerator | Room Temperature, Inert Atmosphere, Keep in Dark Place | [3][4] |

Synthesis and Workflow

The (S)-enantiomer of this compound is a direct precursor to Bepotastine. A patented method describes a simplified, one-step synthesis that avoids the need for protecting groups on the piperidine nitrogen.

Experimental Protocol: One-Step Condensation Synthesis

This protocol is adapted from the synthesis methodology described in patent CN104031029A.

Objective: To synthesize 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine via direct condensation.

Materials:

-

Starting Material 1 (Formula II): (S)-(4-chlorophenyl)(pyridin-2-yl)methanol derivative (where the hydroxyl group is replaced by a halogen, X).

-

Starting Material 2 (Formula III): 4-Hydroxypiperidine.

-

Auxiliary Agent: Sulfonic acid compound.

-

Solvent (e.g., Acetone).

Procedure:

-

The (S)-(4-chlorophenyl)(pyridin-2-yl)methanol derivative (Formula II) is dissolved in a suitable organic solvent, such as acetone.

-

4-Hydroxypiperidine (Formula III) is added to the solution.

-

A sulfonic acid compound is introduced as a reaction assistant to facilitate the condensation etherification reaction.

-

The reaction mixture is agitated, and the condensation proceeds directly, forming the ether linkage without the need to protect the amine group on the piperidine ring.

-

Upon completion, the product, (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, is isolated from the reaction mixture.

-

Standard purification techniques, such as chromatography or recrystallization, can be employed to achieve the desired purity.

This streamlined process reduces side reactions and simplifies the overall synthesis, making it an efficient route to this key intermediate.

Synthesis Workflow Diagram

Caption: One-step synthesis workflow for the target intermediate.

Biological Context: The Pathway to an H1 Antagonist

The primary biological relevance of this compound is its role as the immediate precursor to Bepotastine. Bepotastine exerts its therapeutic effects through a multi-faceted mechanism of action targeting the allergic cascade.

Mechanism of Action of Bepotastine:

-

Selective H1 Receptor Antagonist: Bepotastine is a potent and selective inverse agonist of the histamine H1 receptor. By binding to this receptor, it prevents histamine from initiating the downstream signaling that leads to allergic symptoms like itching and vasodilation.[5][6][7]

-

Mast Cell Stabilization: It inhibits the release of histamine and other pro-inflammatory mediators from mast cells, a critical early step in the allergic response.[8][9]

-

Inhibition of Eosinophil Migration: Bepotastine has been shown to suppress the migration of eosinophils into inflamed tissues. This action helps to reduce the late-phase inflammatory response and tissue damage associated with chronic allergic conditions.[6][10]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade via the Gq alpha subunit.[11][12] This pathway is a primary target for antihistamines.

Key Steps in the Pathway:

-

Activation: Histamine binds to the H1 receptor.

-

G-Protein Coupling: The receptor activates the associated Gq protein, causing the exchange of GDP for GTP on the α-subunit.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored Ca²⁺ into the cytoplasm.

-

PKC Activation: The combination of increased intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses of an allergic reaction.

Bepotastine acts as an antagonist at the H1 receptor, blocking the initial step of this cascade.

Signaling Pathway Diagram

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Bepotastine.

Quantitative Biological Data (for Bepotastine)

While specific biological activity data for the intermediate itself is not widely published, the quantitative pharmacology and pharmacokinetics of its active derivative, Bepotastine, are well-characterized and essential for understanding the compound's ultimate utility.

Pharmacokinetic Properties of Bepotastine

The following table summarizes key pharmacokinetic parameters for orally administered Bepotastine.

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Conc. (Tmax) | ~1.2 hours | [13] |

| Peak Plasma Concentration (Cmax) | 99.9 - 101.0 ng/mL (10 mg dose) | [14] |

| Area Under the Curve (AUC) | 388.9 - 389.8 ng·h/mL (10 mg dose) | [14] |

| Plasma Half-Life (t½) | ~2.4 hours | [15] |

| Oral Bioavailability | >85% | [15] |

| Metabolism | Minimal | [7][15] |

| Primary Route of Excretion | Renal (75-90% as unchanged drug) | [7][15] |

Receptor Binding and Selectivity of Bepotastine

Bepotastine's efficacy is underscored by its high selectivity for the H1 receptor and low central nervous system penetration, which minimizes sedative effects.

| Parameter | Finding | Reference(s) |

| Receptor Selectivity | Highly selective for the H1 receptor. Negligible affinity for H3, adrenergic (α₁, α₂, β), serotonin (5-HT₂), muscarinic, or benzodiazepine receptors. | [16][17] |

| Brain H1 Receptor Occupancy (H1RO) | ~15% at a standard oral dose (10 mg). This is significantly lower than first-generation antihistamines (>50%), correlating with its non-sedating profile. | [18][19] |

Representative Experimental Protocol: H1 Receptor Binding Assay

To evaluate the biological activity of derivatives of this compound, a competitive radioligand binding assay is a standard method.

Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H1 receptor.

Materials:

-

Cell membranes prepared from CHO or HEK-293 cells stably expressing the human H1 receptor.

-

Radioligand: [³H]-pyrilamine (a known high-affinity H1 antagonist).

-

Non-specific binding control: Mepyramine or Diphenhydramine (at high concentration, e.g., 10 µM).

-

Test compound (e.g., Bepotastine) at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation counter and scintillation fluid.

-

96-well filter plates (GF/C).

Procedure:

-

Reaction Setup: In each well of a 96-well plate, add:

-

50 µL of cell membrane suspension.

-

50 µL of [³H]-pyrilamine at a final concentration near its Kd value (e.g., 1-2 nM).

-

50 µL of assay buffer (for total binding), non-specific control (for non-specific binding), or test compound at varying dilutions.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (e.g., sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound, particularly its (S)-enantiomer, serves as a pivotal intermediate in pharmaceutical manufacturing. Its value is intrinsically linked to its efficient conversion into Bepotastine, a highly effective and safe second-generation antihistamine. The compound's straightforward synthesis and the well-understood pharmacology of its final product make it a subject of significant interest to researchers in medicinal chemistry and drug development. The data and protocols presented in this guide offer a technical foundation for professionals engaged in the research and synthesis of novel anti-allergic agents.

References

- 1. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]

- 4. (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | 201594-84-5 [sigmaaldrich.com]

- 5. Articles [globalrx.com]